molecular formula C16H20N6O B14812076 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-oxopiperidin-1-yl)propanenitrile

3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-oxopiperidin-1-yl)propanenitrile

Cat. No.: B14812076
M. Wt: 312.37 g/mol
InChI Key: KWAUCPFFSGUWMR-DGCLKSJQSA-N
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Description

3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-oxopiperidin-1-yl)propanenitrile is a complex organic compound known for its selective inhibition properties, particularly targeting Janus kinase 1 (JAK1). This compound is structurally designed to combine elements from tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-oxopiperidin-1-yl)propanenitrile involves multiple steps. The core scaffold is based on ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine . The synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely involves large-scale application of the above-mentioned synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the methyl groups.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Substituted pyrimidine derivatives.

Properties

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

IUPAC Name

3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-2-oxopiperidin-1-yl]propanenitrile

InChI

InChI=1S/C16H20N6O/c1-11-5-9-22(8-3-6-17)16(23)13(11)21(2)15-12-4-7-18-14(12)19-10-20-15/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m1/s1

InChI Key

KWAUCPFFSGUWMR-DGCLKSJQSA-N

Isomeric SMILES

C[C@@H]1CCN(C(=O)[C@@H]1N(C)C2=NC=NC3=C2C=CN3)CCC#N

Canonical SMILES

CC1CCN(C(=O)C1N(C)C2=NC=NC3=C2C=CN3)CCC#N

Origin of Product

United States

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